venturicidin
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of venturicidins involves complex organic reactions. One method includes the regioselective dehydration of specific alcohols, followed by condensation using Yamaguchi’s method to form esters, which are then deprotected to yield the desired alcohol . Another approach involves ring-closing metathesis using Grubbs’ second-generation catalyst to achieve high yields of venturicidin .
Industrial Production Methods: Industrial production of venturicidins typically involves large-scale fermentation of Streptomyces species. The fermentation process is optimized to maximize the yield of venturicidins, which are then extracted and purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Venturicidins undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize venturicidins.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the venturicidin structure.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various analogs of venturicidins with altered functional groups, which can exhibit different biological activities.
Applications De Recherche Scientifique
Venturicidins have a wide range of scientific research applications:
Chemistry: Venturicidins are used as model compounds to study macrolide synthesis and structure-activity relationships.
Biology: They are employed in research on fungal biology and the development of antifungal agents.
Mécanisme D'action
Venturicidins exert their effects by inhibiting the ATP synthase complex in fungi and bacteria . This inhibition disrupts the proton flow through ATP synthase, leading to a collapse of the mitochondrial membrane potential and subsequent cell death . The molecular targets include the ATP synthase complex, and the pathways involved are primarily related to energy metabolism and mitochondrial function .
Comparaison Avec Des Composés Similaires
Aabomycin A1 and A2: These compounds are structurally identical to venturicidin A and B, respectively.
This compound C: A recently discovered analog with similar antifungal properties.
Nocardamine and Dehydroxynocardamine: These compounds share structural similarities with venturicidins and exhibit similar biological activities.
Uniqueness: Venturicidins are unique due to their potent antifungal activity and their ability to inhibit ATP synthase, making them valuable in both agricultural and medical applications. Their structural diversity and the presence of multiple analogs provide a rich area for further research and development.
Activité Biologique
Venturicidin is a macrolide antibiotic produced by certain Streptomyces species. It has garnered attention for its diverse biological activities, particularly its effects on bacterial ATP synthesis and potential applications in enhancing the efficacy of other antibiotics. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various pathogens, and potential therapeutic applications.
Overview of this compound
This compound exists in several forms, primarily this compound A (ventA), this compound B (ventB), and this compound C (ventC). These compounds have been shown to possess varying degrees of biological activity against different microorganisms.
This compound primarily functions by inhibiting the F-type ATP synthase, an essential enzyme in ATP production within bacterial cells. The inhibition leads to a decoupling of ATP synthesis from proton transport, resulting in decreased ATP levels within the cell. This mechanism has been observed in studies involving various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.
Key Findings:
- ATP Synthesis Inhibition : Higher concentrations of ventA induce time- and ATP-dependent decoupling of F1-ATPase activity from the F0 complex, leading to dysregulated ATP synthesis .
- Adjuvant Activity : VentA has been shown to enhance the bactericidal effects of aminoglycoside antibiotics like gentamicin against multidrug-resistant (MDR) bacterial pathogens by increasing proton motive force (PMF) and facilitating antibiotic uptake .
Biological Activities
This compound exhibits a wide range of biological activities beyond its antibacterial properties:
- Antifungal Activity : VentA has demonstrated antifungal properties against various fungal strains, including Botrytis cinerea, suggesting its potential use in agricultural applications .
- Antimalarial and Anticancer Effects : Preliminary studies indicate that ventA may possess antimalarial and anticancer activities, although further research is needed to elucidate these effects fully .
- Antitrypanosomal Activity : this compound A has shown in vitro activity against Trypanosoma brucei, indicating potential as a treatment for diseases caused by trypanosomatids .
Case Studies
- Synergistic Effects with Antibiotics :
- Toxicity Assessments :
Comparative Table of Venturicidins
Compound | Source | Biological Activity | Notes |
---|---|---|---|
This compound A | Streptomyces sp. | Inhibits ATP synthesis; enhances aminoglycosides | Significant against MDR pathogens |
This compound B | Streptomyces sp. | Limited antibacterial activity | Less studied than ventA |
This compound C | Isolated from TS-2-2 | Antifungal and potential anticancer activity | Newly characterized |
Research Findings
Recent studies have provided insights into the structural characteristics and biological activities of venturicidins:
- Structural Elucidation : The structures of ventA and ventB have been fully characterized using NMR spectroscopy, providing a foundation for understanding their interactions with biological targets .
- In Vitro Studies : Various assays have demonstrated ventA's ability to inhibit ATP hydrolysis in bacterial membranes, supporting its role as a potent inhibitor of bacterial energy metabolism .
Propriétés
IUPAC Name |
(1R,5S,6R,8R,9E,11R,15E,17R)-11-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOYQVOQUWWSAB-KEXSXYLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33538-72-6 | |
Record name | Venturicidin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VENTURICIDIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S254814I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.